N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(hydroxyamino)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(11-9-6-10-13)7-4-2-1-3-5-7/h1-6,13H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPTIDHEAOMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide typically involves the reaction of benzohydrazide with hydroxylamine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Chemical Reactions and Modifications
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide can undergo several chemical modifications to enhance its properties or to synthesize new compounds.
3.1. Metal Complexation
Benzohydrazide derivatives, including this compound, can form complexes with metal ions. These complexes are often synthesized by refluxing the ligand with metal salts in a suitable solvent .
3.2. Substitution Reactions
The hydroximino group can be modified through substitution reactions, such as replacing the hydroxyl group with other functional groups to alter the compound's biological activity.
3.3. Cyclization Reactions
In some cases, this compound can undergo cyclization reactions to form heterocyclic compounds, which may exhibit enhanced biological activities.
Biological Activities
Benzohydrazide derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activity of this compound would depend on its structural modifications and the presence of specific functional groups.
Biological Activity Data:
Scientific Research Applications
Biological Activities
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide exhibits a range of biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Compounds with hydrazone structures have shown significant antibacterial and antifungal properties. For example, derivatives of benzohydrazides have been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness. In one study, the synthesized compounds exhibited weak effectiveness against Staphylococcus aureus but were inactive against Escherichia coli .
- Antioxidant Properties : The antioxidant activity of benzohydrazides is notable. Research indicates that these compounds can scavenge free radicals, which contributes to their potential therapeutic effects in preventing oxidative stress-related diseases .
- Urease Inhibition : Some derivatives of benzohydrazides have been tested for urease inhibition, which is significant for treating conditions such as kidney stones and certain infections. The synthesized compounds showed IC50 values ranging from 13.33 µM to 251.74 µM, indicating promising urease inhibitory activity compared to standard thiourea .
Pharmaceutical Applications
The versatility of this compound extends into pharmaceutical applications:
- Drug Development : The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Its derivatives have been synthesized and characterized for potential use as anti-inflammatory and anticancer agents .
- Complex Formation : The ability of benzohydrazides to form complexes with metal ions enhances their pharmacological properties. For instance, studies have shown that metal complexes of hydrazones exhibit improved antimicrobial activity compared to their uncoordinated forms .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between benzaldehyde derivatives and hydrazine derivatives. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Weak against S. aureus, inactive against E. coli | |
| Antioxidant | Effective in scavenging free radicals | |
| Urease Inhibition | IC50 values: 13.33 µM - 251.74 µM |
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Study on Antimicrobial Properties : A study focused on synthesizing new benzohydrazide derivatives evaluated their antibacterial activity against common pathogens. Results indicated that while some compounds displayed moderate activity, further modifications could enhance their efficacy .
- Research on Urease Inhibitors : Another research project synthesized various benzohydrazide derivatives and tested them for urease inhibition, finding promising candidates that could lead to new treatments for urease-related conditions .
Mechanism of Action
The mechanism of action of N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Variations and Functional Groups in Analogous Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., in 6a-l) enhance kinase inhibitory activity by improving target binding via hydrophobic interactions .
- Electron-Donating Groups (EDGs): Methoxy groups (e.g., JB-2) increase solubility but may reduce membrane permeability, impacting antimicrobial efficacy .
- Extended Conjugation: Benzimidazole hybrids () exhibit superior DNA intercalation due to planar aromatic systems, with binding constants (Kb) up to 2.1×10⁵ M⁻¹ .
Structure-Activity Relationships (SAR)
- Hydroxyimino Group: Enhances metal chelation and redox activity, as seen in copper(II) complexes of similar ligands, which promote DNA cleavage via ROS generation .
- Benzimidazole Moiety: Improves DNA binding affinity and intercalation due to planar structure and π-π stacking interactions .
- Halogen Substituents: Increase lipophilicity and target binding in kinase inhibitors but may reduce solubility .
Biological Activity
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Hydrazone derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit significant antibacterial, antifungal, and anticancer properties. The structural characteristics of hydrazones play a crucial role in determining their biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydrazone linkage which is critical for its biological activity.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain hydrazone compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 to 62.5 µM, indicating moderate to strong antibacterial effects.
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.625 - 62.5 |
| Other Hydrazone Derivatives | Escherichia coli | 31.108 - 124.432 |
Anticancer Activity
This compound has also been studied for its anticancer properties. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cell lines . The IC50 values for these compounds often fall below 10 µM, indicating potent antiproliferative effects.
Table 2: Anticancer Activity of Related Hydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | < 10 |
| Other Hydrazone Derivatives | A-549 | 3.1 - 8.7 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antibacterial Mechanism : The compound may inhibit protein synthesis and nucleic acid production in bacteria, leading to cell death .
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through oxidative stress pathways and inhibition of cell proliferation .
Case Studies
Several case studies highlight the effectiveness of hydrazone derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent study evaluated the effects of various hydrazone derivatives on cancer cell lines, revealing that those with hydroxyl substituents exhibited enhanced cytotoxicity compared to their methoxy counterparts .
- Antimicrobial Screening : Another investigation focused on the antibacterial activity of substituted benzohydrazides against clinical isolates, demonstrating significant activity against resistant strains .
Q & A
Q. What are the established synthetic routes for N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide?
The compound is typically synthesized via condensation reactions between benzohydrazide derivatives and hydroxyimino-substituted precursors. For example, 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one reacts with benzohydrazides in a one-step synthesis to yield derivatives with high purity . Reaction conditions (solvent, temperature, stoichiometry) must be optimized to ensure regioselectivity of the imine bond (Z-configuration). Ethanol or methanol under reflux (6–8 hours) is commonly used, followed by recrystallization .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- X-ray crystallography : Determines molecular conformation (e.g., cis/trans isomerism around the C=N bond) and hydrogen-bonding networks (intramolecular N–H⋯O and O–H⋯O interactions) .
- FT-IR : Identifies functional groups (C=O stretch at ~1670 cm⁻¹, N–H at ~3200 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions and tautomeric forms (e.g., enol-keto equilibrium) .
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., M⁺ at m/z 312 for C₁₈H₂₀N₂O₃) .
Q. What are the primary physicochemical properties relevant to experimental design?
- Solubility : Limited in water but soluble in polar aprotic solvents (DMF, DMSO) and ethanol .
- Stability : Degrades under prolonged UV exposure or acidic/alkaline conditions. Store in inert atmospheres at 4°C .
- Melting point : Ranges from 150–235°C depending on substituents (e.g., bromo or nitro groups increase melting points) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations predict charge distribution , frontier molecular orbitals (HOMO-LUMO gaps), and binding affinities to biological targets. For example:
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in bioactivity (e.g., anti-nematode vs. antioxidant effects) often arise from:
- Structural variations : Substituents like bromo (3,4-dichloro) or methoxy groups drastically alter target selectivity .
- Assay conditions : Varying pH, temperature, or solvent polarity affect compound stability and bioavailability.
- Purity : Impurities from incomplete synthesis (e.g., unreacted hydrazide) can skew results. Validate purity via HPLC before bioassays .
Q. How does crystal packing influence the compound’s physicochemical and biological behavior?
X-ray studies show that intramolecular hydrogen bonds (N–H⋯O) stabilize the cis-conformation, while intermolecular O–H⋯O bonds dictate crystal lattice stability. These interactions affect solubility, melting points, and diffusion rates in biological matrices .
Q. What are the structure-activity relationships (SAR) for bioactivity optimization?
SAR studies highlight:
Q. How does this compound interact with transition metals in coordination chemistry?
The hydrazide and hydroxyimino moieties act as bidentate ligands , forming stable complexes with Cu(II), Ni(II), and Pd(II). These complexes exhibit enhanced magnetic or catalytic properties compared to the free ligand. For example, Cu(II) complexes show anti-inflammatory activity via ROS scavenging .
Methodological Guidelines
Q. Designing bioactivity assays: What controls and validation steps are essential?
- Positive controls : Compare with known inhibitors (e.g., thiourea for anti-urease assays) .
- Negative controls : Use solvent-only samples to rule out solvent effects.
- Dose-response curves : Establish IC₅₀ values across 3+ replicates to ensure reproducibility.
Handling stability issues during long-term storage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
